molecular formula C12H9ClOS B11876512 2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone

2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone

Cat. No.: B11876512
M. Wt: 236.72 g/mol
InChI Key: YUEGILNMZKIIBN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone is an organic compound that features a chlorophenyl group and a thiophene ring connected via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with thiophene-3-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is obtained through a condensation reaction followed by purification steps such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-(thiophen-3-yl)ethanone
  • 2-(4-Methylphenyl)-1-(thiophen-3-yl)ethanone
  • 2-(4-Nitrophenyl)-1-(thiophen-3-yl)ethanone

Uniqueness

2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C12H9ClOS

Molecular Weight

236.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-thiophen-3-ylethanone

InChI

InChI=1S/C12H9ClOS/c13-11-3-1-9(2-4-11)7-12(14)10-5-6-15-8-10/h1-6,8H,7H2

InChI Key

YUEGILNMZKIIBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CSC=C2)Cl

Origin of Product

United States

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